molecular formula C15H18N2O2S B7889056 N-(1-amino-1,2-diphenylethyl)methanesulfonamide

N-(1-amino-1,2-diphenylethyl)methanesulfonamide

Cat. No.: B7889056
M. Wt: 290.4 g/mol
InChI Key: HMOGQBNLPAVMMP-UHFFFAOYSA-N
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Description

N-(1-amino-1,2-diphenylethyl)methanesulfonamide is a chiral compound of significant interest in scientific research, built on a 1,2-diphenylethylamine backbone integrated with a methanesulfonamide functional group. Its structural features make it a valuable scaffold in organic and medicinal chemistry exploration. The diphenylethylamine core is a well-known building block for the synthesis of diverse molecular frameworks, including pharmaceutically relevant tetrahydroisoquinoline derivatives . The sulfonamide moiety is a prominent pharmacophore in drug discovery, associated with a range of biological activities. Sulfonamide derivatives are extensively investigated for their antimicrobial properties and have shown potential in other therapeutic areas . This combination of a chiral, sterically defined amine with a sulfonamide group suggests potential utility in asymmetric synthesis, where it could serve as a precursor to chiral catalysts or ligands . Researchers can leverage this compound in developing new synthetic methodologies or as an intermediate for creating bioactive molecules. The presence of both amino and sulfonamide groups provides handles for further chemical modification, allowing for the exploration of structure-activity relationships. This product is intended for research purposes in laboratory settings. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(1-amino-1,2-diphenylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-20(18,19)17-15(16,14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11,17H,12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOGQBNLPAVMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(CC1=CC=CC=C1)(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Dichloromethane (DCM) or 1,2-dichloroethane at 0°C.

  • Stoichiometry : A 1:1 molar ratio of amine to methanesulfonyl chloride ensures minimal by-products.

  • Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography (hexane/ethyl acetate gradient).

Industrial-scale adaptations utilize continuous flow reactors to enhance mixing efficiency and temperature control, achieving yields exceeding 85%.

Condensation Reactions with Preformed Sulfonamide Salts

An alternative route involves preforming lithium or sodium salts of methanesulfonamide to improve electrophilicity. For example, lithium methanesulfonamide reacts with (1R,2R)-2-nitro-1,2-diphenylethyl bromide in acetonitrile at 25°C.

Mechanistic Insights

  • Step 1 : Deprotonation of methanesulfonamide with LiOH·H₂O in acetone forms the lithium salt.

  • Step 2 : Nucleophilic displacement of bromide by the sulfonamide anion, followed by nitro group reduction (e.g., H₂/Pd-C).

This method avoids moisture-sensitive intermediates but requires stringent exclusion of oxygen to prevent oxidation.

Catalytic Asymmetric Synthesis

Rhodium-catalyzed methods enable enantioselective synthesis. For instance, Rh₂(esp)₂ catalyzes the coupling of N,N-dimethylbenzamide with 1-methanesulfonyl-1,2,3-triazole in toluene at 80°C.

Key Advancements

  • Catalyst Loading : 1 mol% Rh₂(esp)₂ achieves 92% conversion in 4 hours.

  • Stereocontrol : Chiral ligands like (R,R)-TsDPEN induce >95% enantiomeric excess (ee).

MethodCatalystTemp (°C)Yield (%)ee (%)
Rh₂(esp)₂Toluene809295
Pd/C-HydrogenationEthanol258599

Industrial Production and Scalability

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Continuous Flow Systems : Reduce reaction times from hours to minutes via automated reagent delivery.

  • Solvent Recovery : Dichloroethane is recycled via distillation, minimizing waste.

  • Quality Control : HPLC with chiral columns (e.g., Chiralpak AD-H) ensures ≥99% purity.

Comparative Analysis of Methods

ParameterNucleophilic SubstitutionCondensationCatalytic
Yield (%)70–8565–7585–92
Reaction Time (h)2–46–84–6
ScalabilityHighModerateLow
EnantioselectivityModerateHighVery High

Chemical Reactions Analysis

Types of Reactions: N-(1-amino-1,2-diphenylethyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(1-amino-1,2-diphenylethyl)methanesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions due to its unique structural features.

Medicine: The compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and potential therapeutic uses, including as an inhibitor of specific enzymes or as a drug candidate for certain diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-(1-amino-1,2-diphenylethyl)methanesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the diphenylethyl moiety provides hydrophobic interactions. The methanesulfonamide group can participate in various chemical interactions, contributing to the compound’s overall activity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Stereochemical Variants

  • N-(2-Oxo-1,2-diphenylethyl)methanesulfonamide (147): This ketone derivative (MW 290.38) serves as a precursor to the target compound. Synthesized from 2-oxo-1,2-diphenylethan-1-aminium hydrochloride and mesyl chloride, it exhibits moderate yield (52.9%) . The ketone group reduces nucleophilicity compared to the amino group in the target compound, affecting its participation in subsequent reduction or substitution reactions.
  • N-((1S,2R)-2-Hydroxy-1,2-diphenylethyl)methanesulfonamide (159): A hydroxyl-substituted analogue (MW 290.38) synthesized via catalytic reduction of ketone 145. Higher yield (79%) suggests favorable kinetics in reductive amination compared to ketone synthesis .
  • Camphorsulphonyl Derivatives (e.g., CAS 676270-65-8) :
    These compounds feature a bicyclic terpene moiety (e.g., 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane) attached to the sulfonamide group. With a larger molecular formula (C24H30N2O3S , MW 426.57), they exhibit increased steric hindrance and lipophilicity, impacting metabolic stability and receptor binding .

Disulfonamides and Multifunctional Analogues

  • N,N′-(Ethane-1,2-diyl)dibenzenesulfonamide: A disulfonamide with dual sulfonamide groups, linked by an ethane backbone. This structure demonstrates enhanced antibacterial and antitumor activities compared to monosulfonamides, attributed to increased hydrogen-bonding and electron-withdrawing effects.

Biological Activity

N-(1-amino-1,2-diphenylethyl)methanesulfonamide is a sulfonamide compound characterized by its unique structure, which includes a methanesulfonamide group attached to a diphenylethylamine backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential pharmacological applications and biological activity.

Molecular Structure and Properties

  • Molecular Formula : C₁₅H₁₈N₂O₂S
  • Molecular Weight : Approximately 290.38 g/mol
  • Solubility : Soluble in various organic solvents, stable under standard laboratory conditions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins.
  • Hydrophobic Interactions : The diphenylethyl moiety enhances hydrophobic interactions.
  • Chemical Interactions : The methanesulfonamide group participates in various chemical interactions that modulate enzyme or receptor activity.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Enzyme inhibition is a crucial strategy in drug discovery, as it can lead to the development of therapeutics targeting specific diseases. Studies suggest that this compound may inhibit certain enzymes, although further research is necessary to identify the specific targets and therapeutic implications.

Pharmacological Applications

The compound has been explored for its pharmacological properties, including:

  • Potential Therapeutic Uses : Investigated as a candidate for treating various diseases through its enzyme-inhibiting capabilities.
  • Biochemical Probes : Used in studies to investigate enzyme mechanisms and protein interactions due to its structural features.

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound:

  • Antimicrobial Activity : A study reported moderate antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 128 µg/mL and 512 µg/mL against other strains.
  • Pharmacodynamics : Interaction studies have shown that this compound binds to various biological targets, indicating its potential role in pharmacodynamics and therapeutic applications .
  • Synthetic Approaches : The synthesis of this compound has been described in literature, highlighting its accessibility for research and industrial applications. Various methods have been reported for synthesizing this compound, showcasing its versatility in chemical synthesis .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibitor of specific enzymes; further research needed
Antimicrobial ActivityMIC of 128 µg/mL against S. aureus
Biochemical ProbesInvestigated for enzyme mechanisms and protein interactions
Pharmacological UseExplored for therapeutic applications in drug design

Q & A

Q. What are the key synthetic routes for N-(1-amino-1,2-diphenylethyl)methanesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols:

  • Intermediate preparation : Reduction of nitro precursors (e.g., 2-nitro-1,2-diphenylethane) using hydrogen gas and palladium catalysts .
  • Bicyclic system introduction : Diels-Alder reactions between dienes and dienophiles to form the 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane moiety .
  • Sulfonamide coupling : Methanesulfonylation of the amino group under basic conditions (e.g., triethylamine in dichloromethane) . Optimization strategies : Adjust catalyst loading (e.g., Pd/C ratios), solvent polarity, and reaction temperatures to improve yields. Monitor intermediates via TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound's stereochemistry?

  • Chiral HPLC : Resolves enantiomers (e.g., (1R,2R) vs. (1S,2S)) using polysaccharide-based columns .
  • NMR spectroscopy : NOESY experiments confirm spatial proximity of protons in the bicyclic ring and diphenylethyl groups .
  • X-ray crystallography : Determines absolute configuration, especially for resolving discrepancies in stereochemical assignments .

Q. How does solubility impact biological testing, and what formulation strategies are recommended?

The compound exhibits poor aqueous solubility but dissolves in DMSO or ethanol. For in vitro assays:

  • Use ≤0.1% DMSO to avoid cellular toxicity.
  • For in vivo studies, employ cyclodextrin-based encapsulation or lipid nanoparticles to enhance bioavailability .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 1R,2R vs. 1S,2S) affect biological activity, and how can conflicting data be resolved?

  • Case study : The (1R,2R) enantiomer shows higher binding affinity to bacterial dihydropteroate synthase (Ki = 0.8 µM) compared to the (1S,2S) form (Ki = 12 µM) .
  • Contradiction analysis : Discrepancies in activity may arise from impurities in enantiomeric samples. Validate purity via chiral HPLC and repeat assays with rigorously purified isomers .

Q. What computational methods are effective for predicting target interactions and guiding synthetic modifications?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 or bacterial targets) .
  • QSAR modeling : Correlate substituent effects (e.g., dimethyl groups on the bicyclic ring) with inhibitory activity to prioritize synthetic targets .

Q. How can conflicting data on metabolic stability be addressed in preclinical studies?

  • In vitro assays : Compare hepatic microsomal stability across species (e.g., human vs. rat) using LC-MS to identify species-specific metabolism .
  • Isotope labeling : Incorporate deuterium at metabolically labile positions (e.g., benzylic hydrogens) to prolong half-life .

Q. What strategies mitigate batch-to-batch variability in enantiomeric excess (EE) during scale-up?

  • Process analytical technology (PAT) : Implement real-time FTIR monitoring during asymmetric hydrogenation to maintain EE >98% .
  • Crystallization-induced asymmetric transformation : Use chiral resolving agents (e.g., tartaric acid derivatives) to enrich the desired enantiomer .

Key Methodological Recommendations

  • Stereochemical control : Prioritize asymmetric catalysis over chiral resolution for scalable synthesis .
  • Biological assays : Include enantiomer-specific controls to avoid misinterpretation of activity data .
  • Computational validation : Cross-validate docking results with mutagenesis studies to confirm binding epitopes .

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